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Introduction
Pimodivir (formerly VX-787 or JNJ-63623872) is an investigational antiviral drug specifically

targeting the influenza A virus. It functions as a first-in-class, non-nucleoside inhibitor of the

polymerase basic protein 2 (PB2) subunit of the viral RNA polymerase complex.[1][2] By

binding to the cap-binding domain of PB2, pimodivir prevents the virus from utilizing host cell

mRNA caps to initiate transcription of its own genome, a critical process known as "cap-

snatching".[3][4] This mechanism of action makes it a potent inhibitor of viral replication and

provides activity against influenza A strains that are resistant to other classes of antiviral drugs,

such as neuraminidase inhibitors.[2] Pimodivir is an orally bioavailable compound that has

undergone Phase I, II, and III clinical trials.[3][5] This technical guide provides a detailed

overview of its oral bioavailability and pharmacokinetic profile based on published clinical data.

Mechanism of Action: Inhibition of Cap-Snatching
The influenza A virus RNA-dependent RNA polymerase is a heterotrimeric complex composed

of three subunits: PA, PB1, and PB2. For the virus to replicate, it must transcribe its negative-

sense RNA genome into messenger RNA (mRNA) that can be translated by the host cell's

ribosomes. To accomplish this, the virus utilizes a unique mechanism called "cap-snatching."

The PB2 subunit of the viral polymerase recognizes and binds to the 5' cap structure (a 7-

methylguanosine cap) of host cell pre-mRNAs. The PA subunit then cleaves the host pre-
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mRNA a short distance downstream from the cap. This capped RNA fragment is subsequently

used as a primer by the PB1 subunit to initiate the transcription of viral genes.

Pimodivir directly interferes with this process by binding to a highly conserved pocket in the

PB2 subunit, the same pocket that recognizes the m7GTP cap of host pre-mRNAs. By

occupying this binding site, pimodivir competitively inhibits the binding of capped host pre-

mRNAs, thereby preventing the initiation of viral transcription and effectively halting viral

replication.
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Figure 1: Pimodivir's Mechanism of Action.

Oral Bioavailability
While pimodivir is consistently described as an "orally bioavailable" inhibitor of the influenza

virus polymerase PB2 subunit, specific quantitative data on its absolute oral bioavailability in

humans has not been detailed in the reviewed clinical trial literature.[6] Preclinical studies in

animal models may contain this information, but these findings are not readily available in the

public domain.

Pharmacokinetics
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The pharmacokinetic properties of pimodivir have been evaluated in Phase I and Phase II

clinical studies in both healthy volunteers and patients with influenza A infection. These studies

have characterized its absorption, distribution, metabolism, and excretion profile.

Data Presentation
The following tables summarize the key pharmacokinetic parameters of pimodivir observed in

clinical trials.

Table 1: Single- and Multiple-Dose Pharmacokinetics of Pimodivir in Healthy Volunteers

Parameter
Day 1 (Single Dose, 600
mg)

Day 10 (Multiple Dose, 600
mg BID)

Cmax (ng/mL) Geometric Mean (CV%) Geometric Mean (CV%)

3150 (39.1) 3780 (37.6)

AUC0-12h (ng*h/mL) Geometric Mean (CV%) Geometric Mean (CV%)

20100 (45.3) 36800 (41.6)

Tmax (h) Median (Range) Median (Range)

3.0 (1.0-6.0) 2.0 (1.0-4.0)

Data from a Phase 1 open-label study in healthy volunteers.[7]

Table 2: Pharmacokinetics of Pimodivir (600 mg BID) in Combination with Oseltamivir (75 mg

BID) in Healthy Volunteers (Day 5)

Parameter Pimodivir Alone
Pimodivir +
Oseltamivir

Geometric Mean
Ratio (90% CI)

Cmax (ng/mL) 4080 (32.0) 5110 (73.2) 1.31 (0.92-1.85)

AUC0-12h (ng*h/mL) 32300 (37.2) 33100 (41.8) 1.04 (0.92-1.18)

Cmin (ng/mL) 1580 (47.5) 1570 (48.4) 0.99 (0.87-1.12)

Tmax (h) 3.0 (1.0-4.0) 1.5 (0.5-4.0) N/A
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Data from a Phase 1 open-label study in healthy volunteers.[7]

Table 3: Pharmacokinetics of Pimodivir (600 mg BID) in Hospitalized Adults with Influenza A

(in Combination with Oseltamivir)

Parameter
Non-elderly (18-64
years)

Elderly (65-85
years)

Geometric Mean
Ratio (90% CI)

Cmax (ng/mL) 4197.1 (54.5) 4714.4 (70.1) 1.12 (0.78-1.62)

AUC0-12h (ng*h/mL) 32919.2 (56.9) 38118.8 (74.4) 1.16 (0.78-1.72)

Cmin (ng/mL) 1656.3 (65.9) 1739.3 (79.2) 1.05 (0.67-1.64)

Data from a Phase 2 study in hospitalized patients with influenza A infection (NCT02532283).

[8]

Experimental Protocols
Phase 1 Open-Label Study in Healthy Volunteers
Study Design: This was a two-part, open-label, randomized, crossover study in healthy adult

volunteers.

Part 1 (Drug-Drug Interaction): Assessed the pharmacokinetic interaction between pimodivir
and oseltamivir. Participants received pimodivir 600 mg twice daily for 5 days, oseltamivir

75 mg twice daily for 5 days, and the combination of both.

Part 2 (Multiple Dose): Assessed the pharmacokinetics of pimodivir after single and multiple

doses. Participants received pimodivir 600 mg or placebo twice daily for 10 days.

Key Methodologies:

Dosing: Oral administration of pimodivir tablets.

Sample Collection: Venous blood samples were collected at pre-dose and at various time

points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours) on relevant study days.[7]
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Bioanalytical Method: Plasma concentrations of pimodivir were determined using a

validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. The

method involved protein precipitation of 50 μL plasma aliquots using a stable isotope-labeled

internal standard.[7] The methods were validated according to FDA and EMA guidelines.[7]

Phase 2 Study in Hospitalized Adults with Influenza A
(NCT02532283)
Study Design: A randomized, double-blind, placebo-controlled study to evaluate the

pharmacokinetics, safety, and antiviral activity of pimodivir in combination with oseltamivir in

hospitalized adult and elderly patients with confirmed influenza A infection.[9]

Key Methodologies:

Patient Population: Hospitalized patients aged 18 years and older with a positive influenza A

test.

Dosing: Participants were randomized to receive either pimodivir 600 mg orally twice daily

plus oseltamivir 75 mg twice daily, or placebo plus oseltamivir 75 mg twice daily for 7 days.

Sample Collection: Pharmacokinetic blood samples were collected on Day 3 at pre-dose,

and 1, 2, 4, 6, 8, 10, and 12 hours post-dose.[9]

Bioanalytical Method: Plasma pimodivir concentrations were measured by PRA Health

Sciences Bioanalytical Laboratories using a validated, specific, and sensitive liquid

chromatography with tandem mass spectrometry (LC-MS/MS) assay. The lower limit of

quantification for this assay was 2.00 ng/mL.[3]
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Figure 2: Phase 2 PK Study Workflow.

Conclusion
Pimodivir is an orally bioavailable inhibitor of the influenza A virus PB2 subunit with a well-

characterized pharmacokinetic profile in adults, including the elderly. Co-administration with

oseltamivir does not result in clinically significant alterations to its overall exposure (AUC),

though a modest increase in Cmax has been observed. While the precise oral bioavailability

has not been reported, the pharmacokinetic data from clinical trials demonstrate that pimodivir
achieves systemic concentrations that are associated with antiviral activity. The development of

pimodivir was halted in late 2021 due to a lack of demonstrated benefit over the standard of

care in Phase 3 trials.[5] Nevertheless, the data gathered on its pharmacokinetics and
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mechanism of action provide valuable insights for the development of future influenza antivirals

targeting the viral polymerase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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